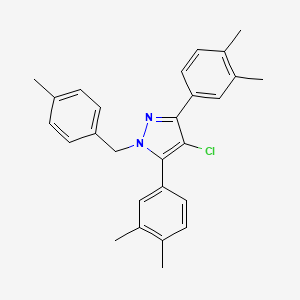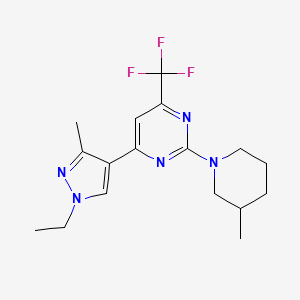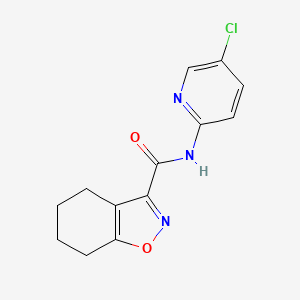![molecular formula C20H23N7O2 B10934326 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)pentyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934326.png)
3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)pentyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes multiple heterocyclic rings and functional groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . This is followed by further functionalization and ring closure reactions to form the isoxazolo[5,4-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact industrial methods can vary depending on the scale and desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrazole: A simpler pyrazole derivative with similar structural features.
JNJ-38877605: A compound with a similar pyrazole core but different functional groups.
1-Methylpyrazole-4-boronic acid pinacol ester: Another pyrazole derivative used in organic synthesis.
Uniqueness
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its complex structure, which includes multiple heterocyclic rings and functional groups. This complexity allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H23N7O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-methyl-6-(1-methylpyrazol-4-yl)-N-(3-pyrazol-1-ylpentyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-4-15(27-9-5-7-22-27)6-8-21-19(28)16-10-17(14-11-23-26(3)12-14)24-20-18(16)13(2)25-29-20/h5,7,9-12,15H,4,6,8H2,1-3H3,(H,21,28) |
InChI Key |
ZWWBCKIHVNOFSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNC(=O)C1=CC(=NC2=C1C(=NO2)C)C3=CN(N=C3)C)N4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-benzyl-1H-pyrazol-3-yl)-5-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10934243.png)
![methyl 3-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10934251.png)
![2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10934259.png)
![2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10934260.png)


![1-benzyl-N-[4-(cyanomethyl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934266.png)
![6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934273.png)

![6-cyclopropyl-N-[4-(morpholin-4-yl)benzyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934279.png)
![6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934282.png)
![4-chloro-3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10934290.png)

![2-(1-ethyl-1H-pyrazol-4-yl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)quinoline-4-carboxamide](/img/structure/B10934309.png)
